2-[4-(2-chlorobenzyl)-1-piperazinyl]pyrimidine
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Description
Synthesis Analysis
The synthesis of piperazinylpyrimidines, including compounds similar to 2-[4-(2-chlorobenzyl)-1-piperazinyl]pyrimidine, involves the nucleophilic attack of corresponding chloropyrimidines by amines. This chemical series has been explored for its diverse pharmacological profiles, such as antiemetic, tranquilizing, and analgesic properties, through various synthetic approaches, including organozinc reagents for more specific derivatives (Mattioda et al., 1975), (Fellah et al., 1996).
Molecular Structure Analysis
Structural studies, such as those using 13C CPMAS NMR, X-ray diffraction, and GIAO/DFT calculations, help understand the molecular conformation and electronic structure of piperazinylpyrimidines. These analyses show how different substituents affect the compound's geometry and reactivity (Pisklak et al., 2008), (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactions of piperazinylpyrimidines typically involve nucleophilic substitution and ring closure reactions, leading to various derivatives with different functional groups. These reactions are influenced by the nature of the substituents and the reaction conditions (Jang et al., 2010), (Makarov et al., 1994).
Safety and Hazards
Future Directions
The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The replacement of the 2-chlorobenzyl group with a 4-carboxylbenzyl group resulted in eprosartan as a nonbiphenyl-, nontetrazole-based selective, potent, and competitive AT1 receptor antagonist with high affinity . This suggests that “2-[4-(2-chlorobenzyl)-1-piperazinyl]pyrimidine” could potentially be modified to create new drugs with enhanced properties.
properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-14-5-2-1-4-13(14)12-19-8-10-20(11-9-19)15-17-6-3-7-18-15/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMBJOGFJSJHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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